molecular formula C10H14N2O2S B2449242 1-(3-hydroxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 501662-86-8

1-(3-hydroxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2449242
CAS No.: 501662-86-8
M. Wt: 226.29
InChI Key: YTXKTWFHYVYTRB-UHFFFAOYSA-N
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Description

The compound “1-(3-hydroxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one” is a pyrimidine derivative . Pyrimidines are a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyrimidine core, which consists of a six-membered ring containing two nitrogen atoms and four carbon atoms . The specific substitutions on the ring would give the compound its unique properties.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Pyrimidines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrimidines are relatively stable and soluble in water .

Scientific Research Applications

Polyfunctional Fused Heterocyclic Compounds

Research has focused on developing methods for synthesizing polyfunctional fused heterocyclic compounds via reactions involving thioxopyrimidin derivatives. For instance, one study outlined the reaction of 2-dimethylaminomethylene- and 2-ethoxymethylene-1,3-indendione with 6-amino-2-thioxopyrimidin-4(3H)-one in boiling acetic acid. This process yielded compounds with potential for further chemical transformations, highlighting the versatility of thioxopyrimidin derivatives in synthesizing complex heterocyclic structures (Hassaneen et al., 2003).

Antiproliferative and Cytotoxic Activities

Another significant area of research involves the evaluation of thioxopyrimidin derivatives for antiproliferative and cytotoxic activities. A study synthesized new 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives and tested their cytotoxic activities against human liver and breast cancer cell lines. The research highlighted the potential of these derivatives in developing anticancer therapies (Kökbudak et al., 2020).

Heterocyclic Synthesis with Activated Nitriles

The versatility of thioxopyrimidin derivatives extends to their reactivity with activated nitriles, facilitating the synthesis of polyfunctionally substituted heterocyclic compounds. This approach allows for the creation of various derivatives with potential applications in medicinal chemistry and drug discovery (Elian et al., 2014).

Synthesis of Dihydropyrimidinones and Thiones

Research also explores the synthesis of dihydropyrimidin-2(1H)-ones and thiones, investigating their potential biological activities. For example, one study developed an efficient synthetic method for novel disubstituted dihydropyrimidinones and thiones, examining their antiproliferative effects on human leukemia cell lines. This research contributes to the understanding of the biological activities of these compounds and their potential therapeutic applications (Nishimura et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, some pyrimidine derivatives have been found to inhibit certain enzymes, acting as potential therapeutic agents .

Future Directions

The future directions for this compound could involve further exploration of its potential uses, particularly in the field of medicinal chemistry. Pyrimidine derivatives have shown promise in various areas, including as potential antifibrotic drugs .

Properties

IUPAC Name

1-(3-hydroxypropyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c13-6-2-5-12-8-4-1-3-7(8)9(15)11-10(12)14/h13H,1-6H2,(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXKTWFHYVYTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)NC2=S)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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